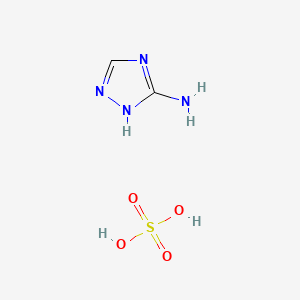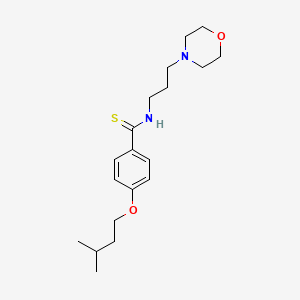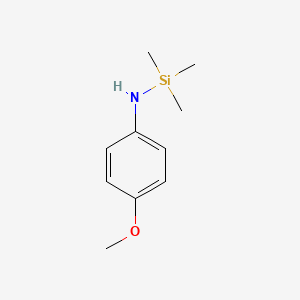
s-Triazole, 3-amino-, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazole, 3-amino-, sulfate is a nitrogen-containing heterocyclic compound with significant applications in various scientific fields. The compound is part of the 1,2,4-triazole family, known for its unique structure and properties, making it valuable in pharmaceuticals, agrochemicals, materials sciences, and organic catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-amino-, sulfate typically involves the cyclization of hydrazine derivatives with formic acid or other suitable reagents. One common method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Another method involves the reaction of guanidine nitrate with acetic acid and oxalic acid, followed by refluxing .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
s-Triazole, 3-amino-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to various reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or chloroform .
Major Products
The major products formed from these reactions include various substituted triazoles, which have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
s-Triazole, 3-amino-, sulfate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of s-Triazole, 3-amino-, sulfate involves its interaction with biological receptors through hydrogen-bonding and dipole interactions. The compound targets various molecular pathways, including those involved in microbial inhibition and cancer cell apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
1,2,3-Triazole: Another isomer with significant biological activities.
Fluconazole: A well-known antifungal agent containing the triazole ring.
Anastrozole: An anticancer drug with a triazole moiety
Uniqueness
s-Triazole, 3-amino-, sulfate is unique due to its specific substitution pattern and the presence of the sulfate group, which enhances its solubility and reactivity compared to other triazole derivatives .
Propiedades
Número CAS |
29380-04-9 |
|---|---|
Fórmula molecular |
C2H6N4O4S |
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
sulfuric acid;1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4.H2O4S/c3-2-4-1-5-6-2;1-5(2,3)4/h1H,(H3,3,4,5,6);(H2,1,2,3,4) |
Clave InChI |
VPIXYGGTTLHXAS-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)


